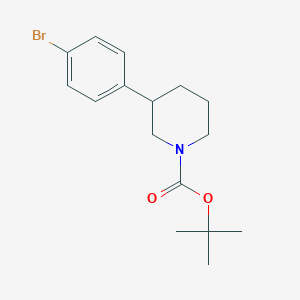

Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate

Description

Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is a brominated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a critical intermediate in pharmaceutical synthesis, notably for the PARP inhibitor Niraparib, which targets BRCA-mutant cancers . The Boc group enhances stability during synthetic processes, while the 4-bromophenyl moiety provides a reactive site for further functionalization.

Properties

IUPAC Name |

tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSHWNCUNYWQBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676734 | |

| Record name | tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769944-73-2 | |

| Record name | tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate typically involves the reaction of 4-bromobenzylamine with tert-butyl 3-piperidone-1-carboxylate under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction mixture is then heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.

Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of the compound can lead to the formation of the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Sodium azide, potassium cyanide, DMF, THF, 80-100°C.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, room temperature.

Oxidation: Potassium permanganate, chromium trioxide, acetone, room temperature.

Major Products Formed

Substitution: Formation of azides or nitriles.

Reduction: Formation of amines.

Oxidation: Formation of ketones or aldehydes.

Scientific Research Applications

Intermediate in Drug Synthesis

The primary application of tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate lies in its role as an intermediate in the synthesis of Niraparib , a poly(ADP-ribose) polymerase (PARP) inhibitor. Niraparib is used in cancer therapy, particularly for treating tumors with BRCA1 and BRCA2 mutations. The compound enhances the efficacy of chemotherapy by exploiting the vulnerabilities of cancer cells with defective DNA repair mechanisms .

Research indicates that this compound exhibits significant biological activities due to its association with Niraparib. It has been shown to increase DNA damage in cancer cells, making it valuable for oncological research and therapeutic applications .

Versatile Building Block

This compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for further chemical modifications, making it suitable for developing new compounds with desired biological activities or properties .

Nucleophilic Substitution Reactions

The compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom on the phenyl ring, enabling it to be transformed into various derivatives that may exhibit different pharmacological properties .

Case Study: Niraparib Development

In studies focused on Niraparib, researchers have highlighted the importance of intermediates like this compound in optimizing synthesis pathways to enhance yield and purity. This compound's role has been pivotal in developing effective treatments for ovarian and breast cancers associated with BRCA mutations .

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways . As an intermediate in the synthesis of PARP inhibitors, it plays a crucial role in inhibiting the activity of poly (ADP-ribose) polymerase enzymes . This inhibition leads to the disruption of DNA repair processes in cancer cells, ultimately resulting in cell death .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers

Tert-Butyl 3-(3-Bromophenyl)piperidine-1-carboxylate (CAS: 1203686-41-2)

- Structural Difference : Bromine substituent at the meta position of the phenyl ring.

- Properties : Similar molecular weight (340.26 g/mol) but altered electronic effects due to bromine positioning.

- Applications : Used as Niraparib Impurity 33 , highlighting the importance of regiochemistry in drug purity .

Tert-Butyl 4-(4-Bromophenyl)piperidine-1-carboxylate

Functional Group Variations

Tert-Butyl 3-(1H-Tetrazol-5-yl)piperidine-1-carboxylate

- Structural Difference : Tetrazole group replaces bromophenyl, introducing acidity (pKa ~4–5).

- Biological Activity : Exhibits antidiabetic activity (IC₅₀: 7.12 μM) due to carboxylate-like properties .

Tert-Butyl 4-(4-Methylpentyl)piperidine-1-carboxylate (CAS: N/A)

Halogen-Substituted Analogues

Biological Activity

Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is a compound that has garnered attention due to its potential biological activity, particularly in the context of cancer therapy. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a tert-butyl group and a bromophenyl moiety. The molecular formula is , and its structure influences its reactivity and biological interactions.

The primary mechanism of action for this compound is its role as an intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor. Niraparib is utilized in cancer treatments, particularly for tumors with BRCA1 and BRCA2 mutations. The inhibition of PARP leads to the accumulation of DNA damage in cancer cells that are deficient in DNA repair mechanisms, ultimately inducing cell death .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity through its association with Niraparib. Studies have shown that this compound can enhance the efficacy of chemotherapy by exploiting vulnerabilities in cancer cells with defective DNA repair systems.

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of piperidine, including this compound, exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from piperidine structures have shown improved apoptosis induction compared to standard chemotherapeutics like bleomycin .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Niraparib | Inhibits PARP, leading to increased DNA damage | Directly inhibits DNA repair pathways |

| This compound | Anticancer activity through PARP inhibition | Acts as an intermediate in Niraparib synthesis |

| Tert-butyl 2-(3-aminophenyl)piperidine-1-carboxylate | Enzyme inhibition, potential anticancer properties | Inhibits DNA repair mechanisms |

Case Studies and Research Findings

Recent studies highlight the effectiveness of piperidine derivatives in targeting cancer cells:

- Study on Cytotoxicity : A study demonstrated that a piperidine derivative exhibited enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics .

- Mechanistic Insights : Research has shown that compounds similar to this compound disrupt single-strand DNA repair processes by inhibiting PARP activity, leading to genomic instability and cell death in cancerous cells.

- Potential Applications : Beyond oncology, there is ongoing research into the use of this compound in treating neurodegenerative diseases due to its ability to inhibit specific enzymes implicated in these conditions .

Q & A

Q. How can contradictory literature on the compound’s flammability be reconciled?

- Experimental Testing : Perform flashpoint analysis (e.g., Pensky-Martens closed-cup tester). SDS data from Key Organics (2017) classify it as non-flammable, while a 2021 report notes CO formation during combustion .

- Mitigation : Store under nitrogen and avoid high-temperature reactions (>150°C) without inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.